DL-Cysteine hydrochloride monohydrate
Overview
Description
DL-Cysteine hydrochloride monohydrate is a useful research compound. Its molecular formula is C3H10ClNO3S and its molecular weight is 175.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Vibrational Properties and Structural Stability : A study by Silva Junior et al. (2018) investigated L-cysteine hydrochloride monohydrate crystals using Raman spectroscopy. The findings suggested that these crystals are structurally stable under high pressure, with conformational changes occurring at high pressures.
Biotechnological Production : Wada and Takagi (2006) discussed the biotechnological processes for cysteine production, noting that L-cysteine hydrochloride monohydrate plays a role in both enzymatic and fermentative processes in bacteria like Escherichia coli and Corynebacterium glutamicum. The study is available here.
Far-Infrared Terahertz Properties : Ren et al. (2020) explored the far-infrared optical properties of L-cysteine and its hydrochloride monohydrate using terahertz time-domain spectroscopy. This study highlighted the critical role of intermolecular hydrogen bonds in the far-infrared terahertz response of these compounds. For more details, click here.
Enzymatic Method for L-Cysteine Production : Ning (2008) explored the effect of DL-ATC on the enzymatic transformation of L-cysteine by Pseudomonas sp.TS1138, revealing that DL-ATC can enhance L-cysteine yield. The study is available here.
Antimycotic Activity : Pandey et al. (1984) investigated the toxicity of amino acids like L-cysteine hydrochloride against dermatophytes, finding it exhibited absolute toxicity against certain pathogens. More details can be found here.
Amperometric Titration in Dairy Science : Aibara et al. (1960) studied the amperometric titration of various mercaptans, including L-cysteine hydrochloride, with silver nitrate, finding specific interactions involving the ionic forms of cysteine. For more information, click here.
Microbial Conversion in Amino Acid Synthesis : Sano et al. (1977) isolated microorganisms capable of forming L-cysteine from DL-2-amino-delta2-thiazoline-4-carboxylic acid, a chemical intermediate in DL-cysteine synthesis. The study is available here.
Optical Resolution and Synthetic Studies : Hirotsu et al. (1967) and Chen Xin-zhi (2006) conducted studies on the synthesis and optical resolution of DL-cysteine hydrochloride. The studies are available here and here respectively.
Whole-Cell Biocatalyst for L-Cysteine Production : Mingli et al. (2016) focused on a biocatalytic process using Escherichia coli for the production of L-cysteine. The details are available here.
Safety and Efficacy in Animal Feed : Bampidis et al. (2020) evaluated the safety and efficacy of L-cysteine hydrochloride monohydrate as a flavouring additive in animal feed. The study can be found here.
Functional Cysteines in Proteomes : Weerapana et al. (2010) profiled the intrinsic reactivity of cysteine residues in biological systems, providing insights into their biochemical functions. For more details, click here.
Inhibition of Copper Corrosion : Zhang, Gao, and Zhou (2005) studied the effect of DL-cysteine on copper corrosion in hydrochloric acid solution. The study is available here.
Low Temperature/High Pressure Polymorphism : Minkov et al. (2010) investigated the response of crystalline DL-cysteine to cooling and increasing pressure, revealing important insights into its polymorphism. The study can be found here.
Synthesis for Sensitive Detection : Ettenauer et al. (2018) described the synthesis of fluorescein aldehydes for the sensitive detection of L-cysteine. More details are available here.
Mechanism of Nephrotoxicity : Elfarra, Jakobson, and Anders (1986) explored the nephrotoxic mechanisms of S-(1,2-Dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-DL-cysteine. The study is available here.
Mechanism of Action
Target of Action
DL-Cysteine Hydrochloride Monohydrate (DL-CHM) is a racemic mixture of the proteinogenic amino acids L-cysteine and the non-proteinogenic D-cysteine . The primary targets of DL-CHM are the NMDA glutamatergic receptors and AMPA glutamatergic receptors . These receptors play a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory.
Mode of Action
DL-CHM acts as an agonist at both NMDA and AMPA glutamatergic receptors at high concentrations . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, DL-CHM binds to these receptors and activates them, leading to their respective physiological responses.
Biochemical Pathways
DL-CHM participates in various biochemical pathways. It exhibits antioxidant properties and participates in redox reactions . It is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor . These biochemical pathways and their downstream effects contribute to the overall physiological role of DL-CHM.
Pharmacokinetics
It is known that dl-chm is soluble in water , which may influence its bioavailability and distribution in the body.
Action Environment
The action, efficacy, and stability of DL-CHM can be influenced by various environmental factors. For example, DL-CHM is more stable in acidic environments and can be easily oxidized to form cystine in neutral or slightly alkaline solutions . Therefore, the pH of the environment can significantly impact the stability and efficacy of DL-CHM.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
DL-Cysteine hydrochloride monohydrate functions as a reducing agent and a nucleophile in redox reactions . It serves as a precursor to glutathione, a potent cellular antioxidant . Its significance extends to protein structure, where it contributes to the formation of disulfide bonds that stabilize protein structures .
Cellular Effects
This compound supports cell growth and viability in cell culture applications . It plays a crucial role in redox biology, protein biochemistry, cell biology, and antioxidant investigations .
Molecular Mechanism
In the L-cysteine hydrochloride monohydrate crystal, the chloride ion and water molecule play an essential role in increasing the number of the hydrogen bonds, improving the structural stability of the crystal .
Metabolic Pathways
The biosynthesis of cysteine occurs through the initial condensation of homocysteine and serine via cystathionine synthase to form cystathionine, which in turn undergoes cleavage by cystathionase to give cysteine and α-ketobutyrate .
Properties
IUPAC Name |
2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJRTFXNRTXDIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10318-18-0, 96998-61-7, 116797-51-4 | |
Record name | DL-cysteine hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-Cysteine hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-Cysteine Hydrochloride Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DL-Cysteine hydrochloride monohydrate interact with the perovskite solar cell components to improve its efficiency?
A1: this compound (DLCH) acts as a multi-functional additive within the perovskite solar cell. Its various functional groups (-SH, -COOH, -NH3+, and Cl-) interact with defects present in the SnO2 electron transport layer (ETL), the perovskite layer, and the interface between these layers []. This "bottom-up cross-layer passivation" [] reduces energy losses caused by these defects, allowing for more efficient energy conversion. Additionally, DLCH inhibits the clumping of SnO2 nanoparticles, further enhancing performance [].
Q2: What are the stability implications of incorporating this compound into perovskite solar cells?
A2: The study demonstrates that the inclusion of DLCH significantly enhances the stability of perovskite solar cells, particularly under thermal and humid conditions []. Devices incorporating DLCH retained 93% of their initial efficiency after 1800 hours at 65°C, and 95% after 2000 hours at 20-25% relative humidity []. This suggests that DLCH contributes to a more robust and longer-lasting device.
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